molecular formula C24H39N3O B11347366 4-tert-butyl-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide

4-tert-butyl-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide

Cat. No.: B11347366
M. Wt: 385.6 g/mol
InChI Key: NCEJJKDVSVGFRC-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a tert-butyl group, an ethylpiperazine moiety, and a cyclohexylmethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to yield the benzamide.

    Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with the benzamide intermediate.

    Attachment of the Ethylpiperazine Moiety: The final step involves the nucleophilic substitution of the ethylpiperazine group onto the cyclohexylmethyl-benzamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-tert-butyl-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its tert-butyl group provides steric hindrance, enhancing stability, while the ethylpiperazine moiety offers potential for diverse interactions with biological targets.

Properties

Molecular Formula

C24H39N3O

Molecular Weight

385.6 g/mol

IUPAC Name

4-tert-butyl-N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]benzamide

InChI

InChI=1S/C24H39N3O/c1-5-26-15-17-27(18-16-26)24(13-7-6-8-14-24)19-25-22(28)20-9-11-21(12-10-20)23(2,3)4/h9-12H,5-8,13-19H2,1-4H3,(H,25,28)

InChI Key

NCEJJKDVSVGFRC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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